6-Formyl-2-thiouracil chemical properties and structure
6-Formyl-2-thiouracil chemical properties and structure
An In-Depth Technical Guide to 6-Formyl-2-thiouracil: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Formyl-2-thiouracil, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, potential biological activities, and its role as a versatile synthetic intermediate. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of thiouracil derivatives.
Core Chemical Identity and Physicochemical Properties
6-Formyl-2-thiouracil, also known as 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde, is a derivative of thiouracil, a class of compounds recognized for their diverse biological activities.[1] The introduction of a formyl (aldehyde) group at the 6-position imparts unique reactivity, making it a valuable building block in synthetic chemistry.
Table 1: Chemical Identifiers for 6-Formyl-2-thiouracil
| Identifier | Value | Source(s) |
| CAS Number | 16953-46-1 | [2][3] |
| Molecular Formula | C₅H₄N₂O₂S | [2][3] |
| Molecular Weight | 156.16 g/mol | [2][3] |
| IUPAC Name | 6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde | [3] |
| Synonyms | 6-Formyl-2-thiouracil hydrate | [4][5] |
Table 2: Physicochemical Properties of 6-Formyl-2-thiouracil
| Property | Value | Source(s) |
| Melting Point | >240°C | [3][6] |
| pKa (Predicted) | 6.45 ± 0.20 | [2][6] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [6] |
| Appearance | Data not available; related compounds are white to pale yellow crystalline powders. | [7][8] |
| Solubility | Thiouracil derivatives are generally slightly soluble in water and soluble in alkaline solutions.[7][9] |
Chemical Structure and Tautomerism
The structure of 6-Formyl-2-thiouracil is defined by a pyrimidine ring functionalized with a sulfur atom at the 2-position, an oxygen at the 4-position, and a formyl group at the 6-position. The thiouracil core is known to exhibit keto-enol and thione-thiol tautomerism, which influences its chemical reactivity and biological interactions.[1]
Caption: Chemical structure of 6-Formyl-2-thiouracil.
Synthesis Pathways
The synthesis of 6-substituted-2-thiouracils is a well-established process in organic chemistry.[10] A common and effective method involves the condensation reaction between thiourea and a β-ketoester.[9][11] For 6-Formyl-2-thiouracil, a plausible synthetic precursor would be an ester of formylacetic acid. This reaction is typically performed in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Caption: Generalized synthesis workflow for 6-Formyl-2-thiouracil.
Generalized Experimental Protocol: Synthesis of a 6-Substituted-2-thiouracil
Causality: This protocol outlines a standard base-catalyzed condensation. The base (sodium ethoxide) is crucial for deprotonating the thiourea and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring. Ethanol serves as a suitable polar protic solvent for the reactants.
-
Preparation of Sodium Ethoxide Solution: Dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This must be done with extreme caution due to the exothermic reaction and production of flammable hydrogen gas.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add thiourea and the appropriate β-ketoester (in this case, an ester of formylacetic acid).
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by carefully adding an acid (e.g., acetic acid or dilute HCl), which will precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove impurities.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., aqueous ethanol) to obtain the final, pure 6-substituted-2-thiouracil.
Self-Validation: Each step includes controls for purity and reaction completion. TLC analysis validates the consumption of starting materials and the formation of the product. The final product's identity and purity would be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.
Biological and Pharmacological Profile
Thiouracil and its derivatives are primarily known as antithyroid agents.[1][12] They are integral in the management of hyperthyroidism and Graves' disease.[13][14] The core mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[15][16]
Mechanism of Action: Thiourelene drugs like propylthiouracil (a related compound) act by:
-
Inhibiting Thyroid Peroxidase (TPO): They prevent the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein.[1]
-
Blocking Coupling Reactions: They inhibit the coupling of iodotyrosines to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]
-
Peripheral Deiodination Inhibition: Some derivatives, like propylthiouracil, also inhibit the peripheral conversion of T4 to the more potent T3.[14][15]
Caption: Mechanism of antithyroid action of thiouracil derivatives.
Beyond their antithyroid effects, various thiouracil derivatives have been investigated for a range of other therapeutic applications, demonstrating antibacterial, antifungal, and anticancer activities.[17][18][19] The specific biological profile of 6-Formyl-2-thiouracil itself is less characterized, highlighting an area ripe for further research.
Applications in Research and Drug Development
The primary value of 6-Formyl-2-thiouracil in a research context lies in its utility as a chemical intermediate. The reactive aldehyde group provides a synthetic handle for a wide array of chemical transformations, including:
-
Reductive Amination: To synthesize various amine derivatives.
-
Wittig Reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: To build more complex heterocyclic systems, such as Schiff bases or fused pyrimidines.[17]
This versatility allows for the creation of libraries of novel thiouracil derivatives. These libraries can then be screened for various biological activities, potentially leading to the discovery of new lead compounds for drug development in oncology, infectious diseases, and endocrinology.[18][19]
Safety, Handling, and Storage
As with any laboratory chemical, 6-Formyl-2-thiouracil and its hydrate must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) for the hydrate form indicates it is an irritant.[4]
Table 3: GHS Hazard and Precautionary Information for 6-Formyl-2-thiouracil Hydrate
| Category | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary | P261 | Avoid breathing dust/mist/spray | [4] |
| P280 | Wear protective gloves/eye protection/face protection | [4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4] Store away from strong oxidizing agents.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, flush thoroughly with water for at least 15 minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.
Conclusion
6-Formyl-2-thiouracil represents a molecule of considerable interest due to the established pharmacological importance of its parent thiouracil scaffold and the synthetic versatility afforded by its formyl group. While its primary application is as a precursor for the synthesis of more complex bioactive molecules, the foundational antithyroid properties of the thiourelene class provide a strong rationale for its continued investigation. Future research into novel derivatives synthesized from this compound may unlock new therapeutic agents for a variety of diseases. This guide has provided the core technical information necessary for researchers to safely handle, synthesize, and further explore the potential of this valuable chemical entity.
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